molecular formula C15H14ClNO3 B291874 3-chloro-N-(3,4-dimethoxyphenyl)benzamide

3-chloro-N-(3,4-dimethoxyphenyl)benzamide

Cat. No. B291874
M. Wt: 291.73 g/mol
InChI Key: TYUPOTXFKVSASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3,4-dimethoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a tyrosine kinase inhibitor that selectively targets the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways.

Scientific Research Applications

3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer treatment, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

3-chloro-N-(3,4-dimethoxyphenyl)benzamide selectively targets the JAK/STAT signaling pathway, which is involved in cell growth, differentiation, and survival. JAKs are enzymes that phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. 3-chloro-N-(3,4-dimethoxyphenyl)benzamide inhibits the activation of JAKs, thereby preventing the phosphorylation and activation of STATs. This leads to the inhibition of cell growth and proliferation, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide inhibits the JAK/STAT signaling pathway, leading to the inhibition of cell growth and proliferation, and the induction of apoptosis. In addition, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune diseases, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

3-chloro-N-(3,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and therapeutic applications. However, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide also has some limitations. It is not a selective inhibitor, and can inhibit other kinases besides JAKs. In addition, its potency and efficacy can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 3-chloro-N-(3,4-dimethoxyphenyl)benzamide. One area of research is the development of more selective JAK inhibitors with improved potency and efficacy. Another area of research is the combination of 3-chloro-N-(3,4-dimethoxyphenyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. In addition, the potential use of 3-chloro-N-(3,4-dimethoxyphenyl)benzamide in the treatment of autoimmune diseases and other inflammatory conditions warrants further investigation. Finally, the study of the downstream targets of JAK/STAT signaling may lead to the identification of novel therapeutic targets for cancer and other diseases.

Synthesis Methods

3-chloro-N-(3,4-dimethoxyphenyl)benzamide can be synthesized through a series of chemical reactions starting with 3,4-dimethoxybenzaldehyde and 3-chlorobenzoyl chloride. The intermediate product is then reacted with 4-aminophenol in the presence of a catalyst to yield 3-chloro-N-(3,4-dimethoxyphenyl)benzamide. The purity of the compound can be further improved through recrystallization.

properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

3-chloro-N-(3,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-13-7-6-12(9-14(13)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18)

InChI Key

TYUPOTXFKVSASP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC

Origin of Product

United States

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